

# (3-(tert-Butylcarbamoyl)phenyl)boronic acid molecular structure

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## Compound of Interest

Compound Name: (3-(tert-Butylcarbamoyl)phenyl)boronic acid

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An In-depth Technical Guide to the Molecular Structure of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid**

## Abstract

**(3-(tert-Butylcarbamoyl)phenyl)boronic acid** (CAS No: 183158-30-7) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a tailored building block, its unique structural features—a boronic acid moiety for covalent interactions or cross-coupling reactions, a rigid phenyl scaffold, and a sterically demanding tert-butylcarbamoyl group—make it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive examination of its molecular structure, from its fundamental connectivity and three-dimensional conformation to its detailed spectroscopic signature. It is intended for researchers, scientists, and drug development professionals who utilize functionalized boronic acids as key components in their synthetic and therapeutic discovery programs.

## Chapter 1: Introduction and Physicochemical Profile Significance in Modern Chemistry

Boronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> This reaction enables the

efficient formation of carbon-carbon bonds, a fundamental process in the construction of new drug candidates.<sup>[1]</sup> Beyond their synthetic utility, the boronic acid functional group has emerged as a powerful pharmacophore in drug design.<sup>[2][3]</sup> Its ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-surface carbohydrates, has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.<sup>[2][4]</sup>

**(3-(tert-Butylcarbamoyl)phenyl)boronic acid** is a strategically designed reagent that leverages these properties. The meta-substitution pattern on the phenyl ring provides a specific geometric vector for building larger molecules, while the N-tert-butylamide group can influence solubility, introduce steric hindrance, and serve as a hydrogen bond donor/acceptor, thereby modulating pharmacokinetic and pharmacodynamic properties.<sup>[5]</sup>

## Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Sourcing high-purity material is critical for reproducible results in both preclinical research and synthetic applications.<sup>[1]</sup>

Property	Value
IUPAC Name	[3-(tert-butylcarbamoyl)phenyl]boronic acid
CAS Number	183158-30-7
Molecular Formula	C <sub>11</sub> H <sub>16</sub> BNO <sub>3</sub>
Molecular Weight	221.06 g/mol
Appearance	White to off-white solid
Purity (Typical)	≥97%
Hazard Codes (H-phrases)	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

## Chapter 2: The Molecular Structure in Detail

## Two-Dimensional Structure and Functional Groups

The structure of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** is composed of three key functional regions, as illustrated below.

Figure 1: Annotated 2D Molecular Structure.

- **Boronic Acid Moiety (-B(OH)<sub>2</sub>):** This is the primary reactive center for Suzuki-Miyaura coupling. It is a Lewis acidic group capable of forming a reversible tetrahedral boronate complex with bases, which is a key step in the catalytic cycle.
- **Phenyl Scaffold:** The central aromatic ring provides a rigid and planar framework, fixing the substituent groups in a defined spatial orientation (meta, or 1,3-substitution).
- **tert-Butylcarbamoyl Group (-CONH-C(CH<sub>3</sub>)<sub>3</sub>):** This amide group provides structural and electronic diversity. The bulky tert-butyl group can impart steric influence on nearby reaction centers and modulate intermolecular interactions. The amide N-H is a hydrogen bond donor, and the carbonyl C=O is a hydrogen bond acceptor.

## Predicted Three-Dimensional Conformation

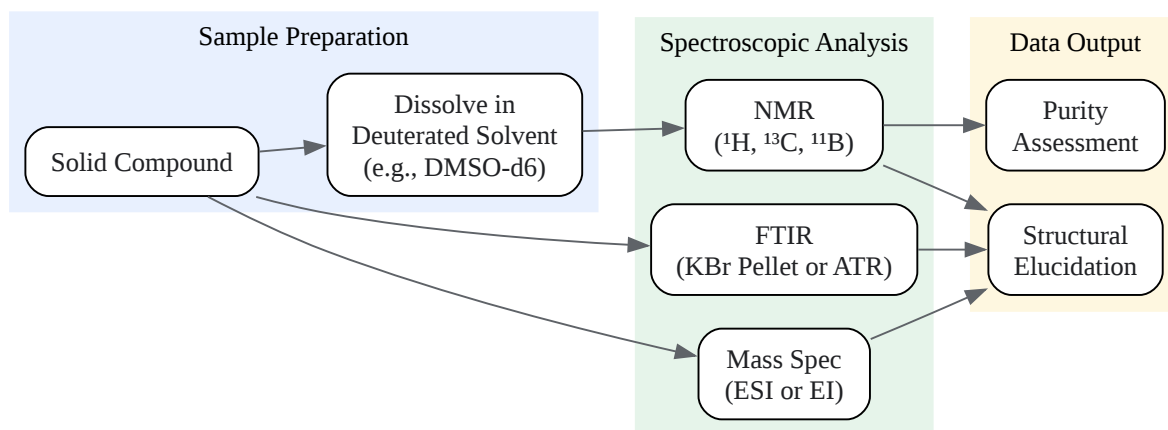
While a definitive single-crystal X-ray structure for this specific molecule is not publicly available as of this writing, its three-dimensional geometry can be reliably predicted from fundamental chemical principles:

- **Boronic Acid Group:** The boron atom is sp<sup>2</sup> hybridized, resulting in a trigonal planar geometry with O-B-O and O-B-C bond angles of approximately 120°.
- **Phenyl Ring:** The aromatic ring is planar.
- **Amide Linkage:** The C-N bond of the amide has significant double-bond character due to resonance, enforcing a planar geometry around the O=C-N-H atoms.
- **tert-Butyl Group:** The central carbon is sp<sup>3</sup> hybridized, leading to a tetrahedral arrangement of the three methyl groups and the connection to the amide nitrogen.

Rotation is possible around the C(phenyl)-C(carbonyl) and C(phenyl)-B single bonds, allowing the molecule to adopt various low-energy conformations in solution.

## Chapter 3: Spectroscopic Characterization

The following sections describe the expected spectroscopic data for **(3-(tert-Butylcarbamoyl)phenyl)boronic acid**. These predictions are based on established principles and data from analogous structures.



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Figure 2: Conceptual Workflow for Spectroscopic Analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

#### 3.1.1 Predicted $^1\text{H}$ NMR Spectrum Solvent: DMSO- $\text{d}_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
<b>~1.35</b>	<b>Singlet (s)</b>	<b>9H</b>	<b>-C(CH<sub>3</sub>)<sub>3</sub></b>
~7.45	Triplet (t)	1H	Aromatic H (Position 5)
~7.75 - 7.85	Multiplet (m)	2H	Aromatic H (Positions 4, 6)
~8.00	Singlet (s)	2H	B(OH <sub>2</sub> ) <sub>2</sub> (exchangeable)
~8.15	Singlet (s)	1H	Aromatic H (Position 2)

| ~8.25 | Singlet (s) | 1H | -CONH- (exchangeable) |

### 3.1.2 Predicted <sup>13</sup>C NMR Spectrum Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~28.5</b>	<b>-C(CH<sub>3</sub>)<sub>3</sub></b>
~51.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~126.0 - 135.0	Aromatic CH carbons
~134.0 (broad)	Aromatic C-B (often broad or unobserved)
~137.0	Aromatic C-C=O

| ~166.5 | -C=O (Amide carbonyl) |

### 3.1.3 Protocol: NMR Sample Preparation and Acquisition

- Rationale: DMSO-d<sub>6</sub> is a preferred solvent as it readily dissolves the polar compound and allows for the observation of exchangeable protons (B(OH)<sub>2</sub> and NH), which might be lost in solvents like D<sub>2</sub>O or CD<sub>3</sub>OD.

- Preparation: Accurately weigh 10-15 mg of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** into a clean, dry NMR tube.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
- Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For <sup>13</sup>C NMR, a sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

### 3.2.1 Predicted Characteristic IR Absorptions

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
<b>~3400 - 3200</b>	<b>O-H Stretch (Boronic acid, H-bonded)</b>	<b>Strong, Broad</b>
~3300	N-H Stretch (Amide)	Medium
~3100 - 3000	Aromatic C-H Stretch	Medium
~2970	Aliphatic C-H Stretch (tert-Butyl)	Strong
~1640	C=O Stretch (Amide I band)	Strong
~1540	N-H Bend (Amide II band)	Medium
~1450	Aromatic C=C Stretch	Medium

| ~1360 | B-O Stretch | Strong |

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

- Expected Molecular Ion: For  $C_{11}H_{16}BNO_3$ , the exact mass is 221.1223. In high-resolution mass spectrometry (HRMS), the  $[M+H]^+$  ion would be observed at  $m/z$  222.1296.
- Key Fragmentation: A prominent fragment would likely be observed corresponding to the loss of the tert-butyl group ( $[M - 57]^+$ ), a characteristic fragmentation pathway for molecules containing this moiety.

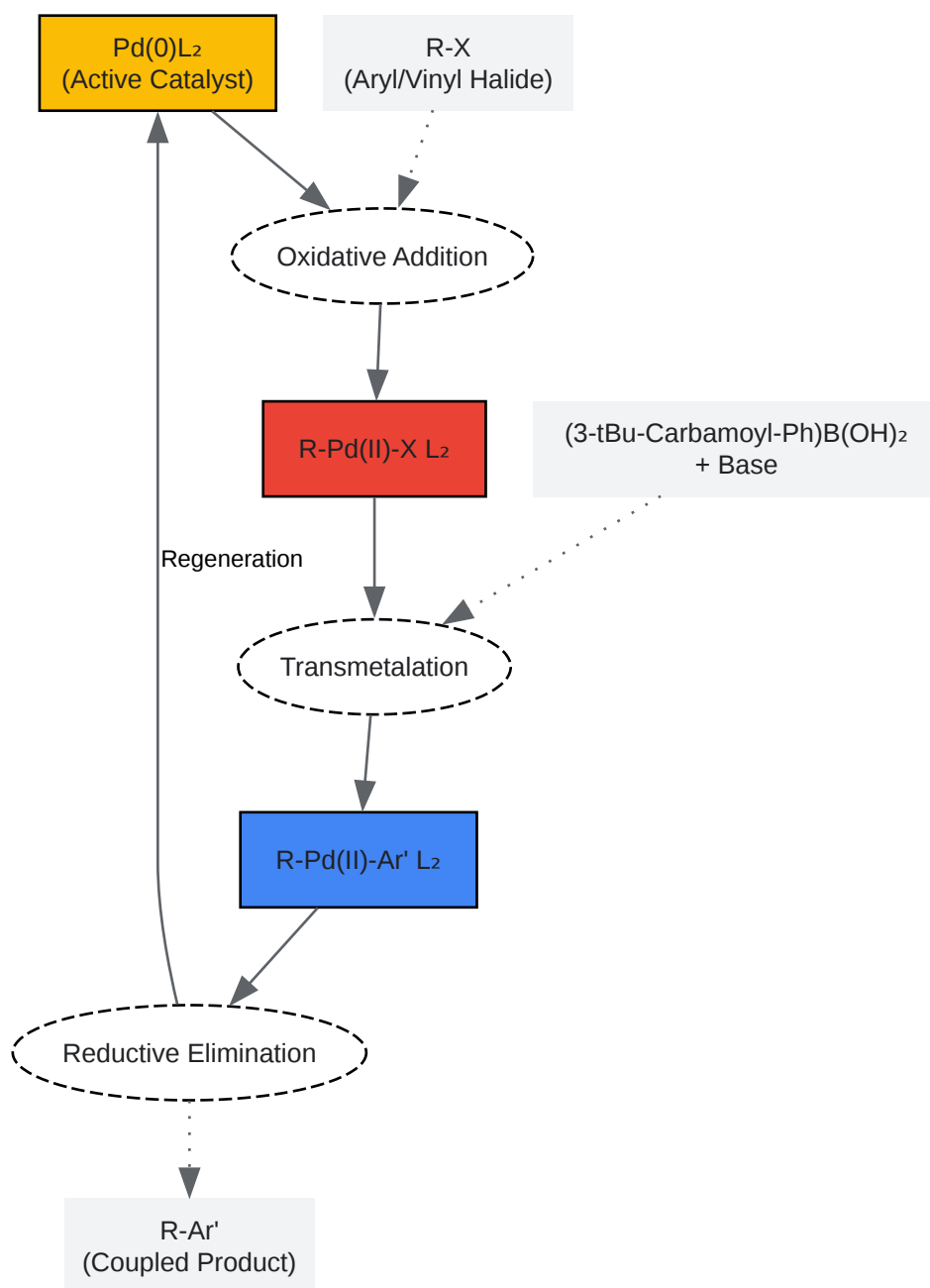
## Chapter 4: Synthesis and Core Reactivity

### Synthetic Pathway

While multiple routes exist for the synthesis of arylboronic acids, a common laboratory-scale approach involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A plausible route starts from 3-bromobenzoyl chloride, which is first converted to N-tert-butyl-3-bromobenzamide. This intermediate then undergoes a metal-halogen exchange (e.g., with n-butyllithium or via a Grignard reaction) at low temperature, and the resulting nucleophilic aryl species is trapped with triisopropyl borate. Aqueous acidic workup then yields the final product.

### The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an exemplary reagent for Suzuki-Miyaura coupling. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl group from an organic halide or triflate.



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Figure 3: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The mechanism proceeds through three key steps:

- Oxidative Addition: The active  $\text{Pd(0)}$  catalyst inserts into the carbon-halide bond of the coupling partner ( $\text{R-X}$ ).<sup>[6][7][8]</sup>



- Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.<sup>[6][9]</sup>
- Reductive Elimination: The two organic fragments (R and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.<sup>[7][9]</sup>

#### 4.2.1 General Protocol for a Suzuki Coupling

- Rationale: This protocol uses a common palladium catalyst/ligand system and base, with a dioxane/water solvent system that facilitates the dissolution of both organic and inorganic reagents. The reaction must be performed under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
- Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** (1.2-1.5 equiv), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equiv).
- Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%) to the flask.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel.

## Chapter 5: Application in Drug Discovery

The structural features of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** make it a highly relevant tool for drug development professionals.

- As a Synthetic Building Block: It provides a pre-functionalized aromatic ring that can be incorporated into larger molecules via Suzuki coupling, allowing for the rapid generation of diverse chemical libraries for screening.[1]
- As a Potential Pharmacophore: The boronic acid itself can serve as the active binding moiety. Its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites makes it a powerful warhead for designing targeted inhibitors.[4][10] The rest of the molecule serves as the "scaffold" that provides the necessary secondary interactions (hydrophobic, hydrogen bonding) to ensure specificity and high affinity for the biological target.[2]

## Chapter 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is often recommended to prevent potential degradation, such as dehydration to its boroxine anhydride.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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## References

- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides | CymitQuimica [cymitquimica.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
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